9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is a complex organic compound characterized by its unique molecular structure and potential pharmacological applications. The compound has the molecular formula and a molecular weight of 289.37 g/mol. Its CAS number is 89929-27-1, which facilitates its identification in chemical databases.
This compound is classified under the category of isoquinoline derivatives, which are known for their diverse biological activities. It is particularly noted as an intermediate in the synthesis of deutetrabenazine, a drug used for treating movement disorders such as tardive dyskinesia and Huntington's disease . Isoquinoline derivatives often exhibit properties that can inhibit various biological pathways, making them significant in medicinal chemistry.
The synthesis of 9,10-dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one typically involves several steps:
The molecular structure of 9,10-dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one features:
The structural formula can be represented as follows:
9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy .
The mechanism of action for 9,10-dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one primarily involves its interaction with neurotransmitter systems:
This mechanism underlies its therapeutic application in treating movement disorders .
The physical properties of 9,10-dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one include:
Chemical properties include:
9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one has several notable applications:
The assembly of the tetracyclic pyrido[2,1-a]isoquinoline scaffold requires precise cyclization sequences. A common approach involves Pictet-Spengler condensation between dopamine derivatives and carbonyl compounds, forming the tetrahydroisoquinoline core. Subsequent Bischler-Napieralski cyclization achieves ring closure, followed by reduction to saturate the heterocycle. Alternative routes use N-acyliminium ion intermediates to construct the fused 6,7-dihydro-1H-pyrido ring system. These methods typically yield the core structure in 4-6 steps with overall efficiencies of 15-30%, heavily dependent on protecting group strategies for the catechol (9,10-dihydroxy) moiety [2] [4].
Regioselective installation of the isobutyl group at C-3 is achieved through:
Asymmetric synthesis of the 11bH-stereocenter employs:
Precursor choice significantly impacts synthetic efficiency:
Table 1: Precursor Performance Comparison
Precursor Type | Overall Yield | Purity | Key Advantage |
---|---|---|---|
Dopamine hydrochloride | 18-22% | >95% | Direct catechol incorporation |
4-Aryl tetrahydoisoquinolines | 25-32% | >98% | Avoids redox steps |
Phenethylamine derivatives | 12-15% | 90-92% | Lower cost |
Dopamine-derived routes enable direct catechol formation but require strict oxygen exclusion. Non-dopamine precursors like 4-aryl-1,2,3,4-tetrahydroisoquinolines facilitate higher yields through fewer oxidation-sensitive steps [2] [4].
Solvent-catalyst pairing critically influences ring-closure kinetics:
Pharmacological Applications and Molecular Targets
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: